Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate
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Overview
Description
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyldimethylsilyl (TBDMS) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The piperidine ring is then introduced through a series of steps involving the formation of intermediates, which are subsequently cyclized to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, NaBH₄
Nucleophiles: Organolithium reagents, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric protection, allowing selective reactions at other functional groups. The piperidine ring can interact with biological targets, potentially modulating enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((tert-butyldimethylsilyl)oxy)methyl)phenol
- tert-Butyl 4-((tert-butyldimethylsilyl)oxy)phenol
- tert-Butyl 4-((tert-butyldimethylsilyl)oxy)benzaldehyde
Uniqueness
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate is unique due to its combination of a piperidine ring and a TBDMS-protected hydroxyl group. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis. The compound’s ability to undergo selective reactions while maintaining the integrity of the piperidine ring sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H25NO4Si |
---|---|
Molecular Weight |
287.43 g/mol |
IUPAC Name |
methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO4Si/c1-13(2,3)19(5,6)18-10-7-8-14(11(15)9-10)12(16)17-4/h10H,7-9H2,1-6H3 |
InChI Key |
IPOOCNUWIOTERS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(C(=O)C1)C(=O)OC |
Origin of Product |
United States |
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